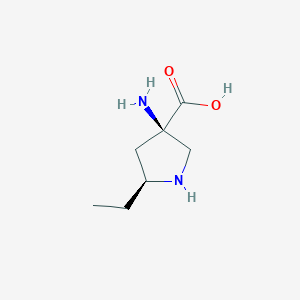
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the desired chirality. For example, the use of chiral amines or amino acids as starting materials can lead to the formation of the desired product through a series of reactions, including amination and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
化学反応の分析
Types of Reactions
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
- (3R,5S)-3-Amino-5-methylpyrrolidine-3-carboxylic acid
- (3R,5S)-3-Amino-5-isopropylpyrrolidine-3-carboxylic acid
- (3R,5S)-3-Amino-5-benzylpyrrolidine-3-carboxylic acid
Uniqueness
(3R,5S)-3-Amino-5-ethylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group at the 5-position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
(3R,5S)-3-amino-5-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m0/s1 |
InChIキー |
HNUJUTSLCRYGAV-CAHLUQPWSA-N |
異性体SMILES |
CC[C@H]1C[C@@](CN1)(C(=O)O)N |
正規SMILES |
CCC1CC(CN1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


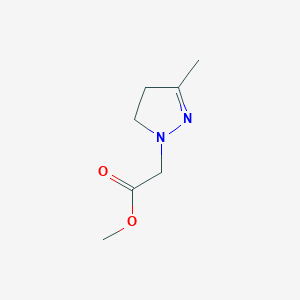
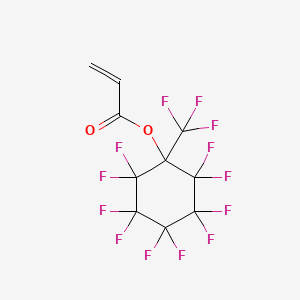

![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
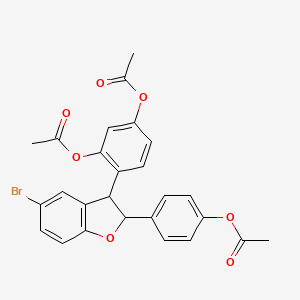

![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
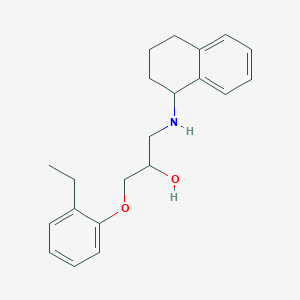
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
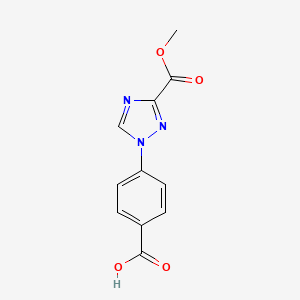
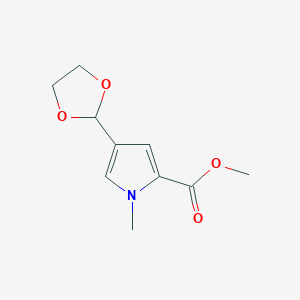


![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
